6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine
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Overview
Description
6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is a heterocyclic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to target receptor-interacting protein kinases (ripks), specifically ripk1 and ripk3 . RIPKs play a crucial role in regulating cell death and inflammation, making them potential targets for therapeutic intervention in various diseases.
Mode of Action
Analogous compounds have been shown to inhibit necroptosis, a form of programmed cell death, by targeting ripk1 and ripk3 . They block necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
Similar compounds have been observed to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
A related compound showed favorable and drug-like pharmacokinetic properties in rats with an oral bioavailability of 252% .
Result of Action
Similar compounds have shown anti-cancer activity against various cancer cell lines . They induced G2/M cell cycle arrest and apoptosis, and increased the levels of p53 tremendously in treated cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the reaction of 6-fluorobenzothiazole with 2-methoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxyethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-trifluoromethyl-2(3H)-benzothiazolone: Known for its antimicrobial properties.
6-bromo-2(3H)-benzothiazolone: Studied for its anticancer activities.
6-chloro-2(3H)-benzothiazolone: Used in the synthesis of pharmaceuticals.
Uniqueness
6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is unique due to the presence of the fluorine and methoxyethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and ability to interact with biological targets.
Properties
IUPAC Name |
6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOPXLRGBMYEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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